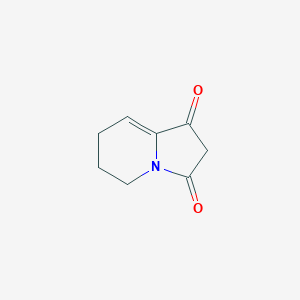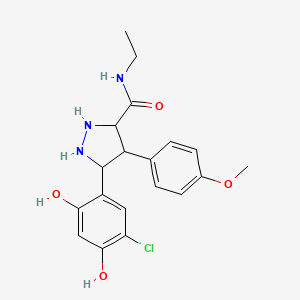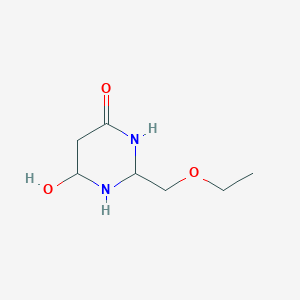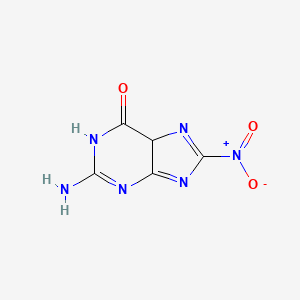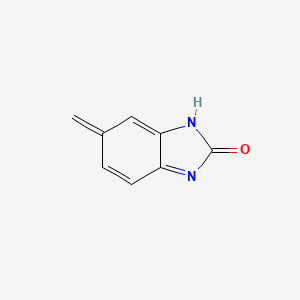
6-methylidene-1H-benzimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methylidene-1H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylidene-1H-benzimidazol-2-one typically involves the cyclocarbonylation of o-phenylenediamine with 1,1’-carbonyldiimidazole (CDI). This reaction is carried out under flow conditions and optimized using design of experiment techniques . Another method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO, followed by the reaction with thiosemicarbazide in ethanol at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial production with appropriate optimization.
化学反应分析
Types of Reactions
6-methylidene-1H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Nucleophilic aromatic substitution reactions are common for benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thiosemicarbazide in ethanol at reflux temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thiosemicarbazide yields 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .
科学研究应用
6-methylidene-1H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its biological activity profile.
作用机制
The mechanism of action of 6-methylidene-1H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. The substitution pattern around the benzimidazole nucleus plays a crucial role in determining its activity .
相似化合物的比较
Similar Compounds
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide
- 2-Methyl-1H-benzimidazol-6-amine dihydrochloride
Uniqueness
6-methylidene-1H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C8H6N2O |
|---|---|
分子量 |
146.15 g/mol |
IUPAC 名称 |
6-methylidene-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H6N2O/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H2,(H,10,11) |
InChI 键 |
JYZODOMDKCIHOO-UHFFFAOYSA-N |
规范 SMILES |
C=C1C=CC2=NC(=O)NC2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


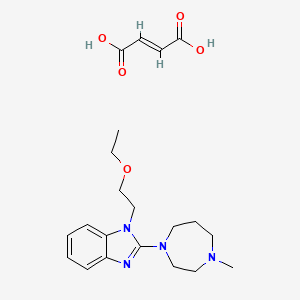
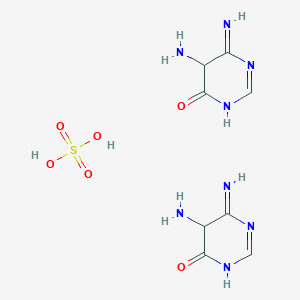
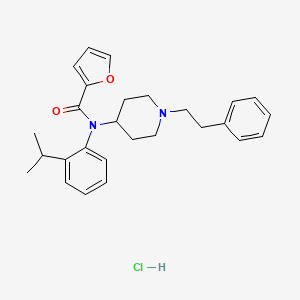
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12355907.png)
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12355911.png)
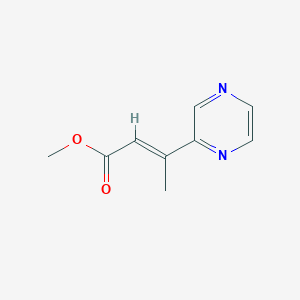
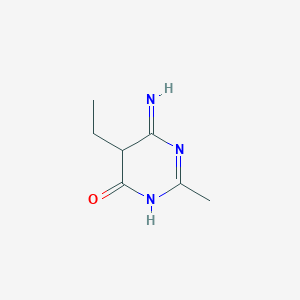
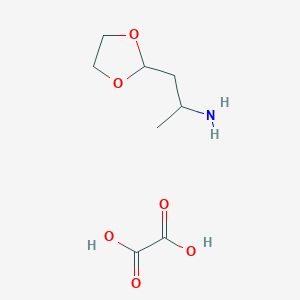
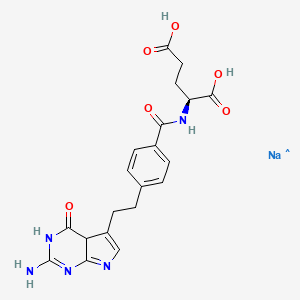
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one;hydrate](/img/structure/B12355945.png)
